molecular formula C19H16N2O2S B2441388 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide CAS No. 361159-65-1

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide

Cat. No.: B2441388
CAS No.: 361159-65-1
M. Wt: 336.41
InChI Key: UAIIGCAMIDBYSF-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Scientific Research Applications

Preparation Methods

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with acetyl chloride to form the acetylated thiazole intermediate. This intermediate is then reacted with phenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis. In anti-inflammatory and anticancer applications, it inhibits key enzymes and signaling pathways involved in inflammation and cell proliferation, such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .

Comparison with Similar Compounds

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide can be compared with other thiazole derivatives like:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Tiazofurin: An antineoplastic drug used in cancer therapy.

What sets this compound apart is its unique combination of acetyl and phenylacetamide groups, which contribute to its distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-13(22)18-17(15-10-6-3-7-11-15)21-19(24-18)20-16(23)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIIGCAMIDBYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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